molecular formula C16H19Cl2N3O2 B14800458 3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one

3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one

Cat. No.: B14800458
M. Wt: 356.2 g/mol
InChI Key: DZWXSJKGXLIXMH-UHFFFAOYSA-N
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Description

3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions . The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the dichloro and methylamino groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in the presence of nanocatalysts or metal catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

IUPAC Name

3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one

InChI

InChI=1S/C16H19Cl2N3O2/c1-3-9-6-12(16(22)20-8(9)2)19-7-13-21-14-10(17)4-5-11(18)15(14)23-13/h4-5,8-9,12,19H,3,6-7H2,1-2H3,(H,20,22)

InChI Key

DZWXSJKGXLIXMH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)NC1C)NCC2=NC3=C(C=CC(=C3O2)Cl)Cl

Origin of Product

United States

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